molecular formula C6H8ClNO2 B1268286 5-Aminobenzene-1,3-diol hydrochloride CAS No. 6318-56-5

5-Aminobenzene-1,3-diol hydrochloride

Cat. No. B1268286
CAS RN: 6318-56-5
M. Wt: 161.58 g/mol
InChI Key: VNZZCDQPCQIUGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-Aminobenzene-1,3-diol hydrochloride often involves multi-step chemical processes. For example, derivatives of aminobenzene can be synthesized through reactions that include diazo-reaction and denitrogenation steps, indicating a complex synthesis pathway that might be applicable to 5-Aminobenzene-1,3-diol hydrochloride as well (Hui, 2003).

Molecular Structure Analysis

Molecular structure analysis of compounds related to 5-Aminobenzene-1,3-diol hydrochloride reveals detailed insights into their atomic arrangements and bonds. For instance, the crystal structure analysis provides information on the geometric configuration, highlighting the planarity of the aromatic systems and the orientation of substituents, which is critical for understanding the compound's reactivity and interactions (Tahir et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving aminobenzene derivatives can showcase a variety of pathways, including those influenced by substituents like halogens or nitro groups. These reactions often involve nucleophilic substitution or addition, highlighting the reactive nature of these compounds due to the presence of amino and hydroxy groups (Zeng et al., 2009).

Scientific Research Applications

Corrosion Inhibition

5-Aminobenzene-1,3-diol hydrochloride derivatives have been investigated for their effectiveness as corrosion inhibitors. For instance, 2-aminobenzene-1,3-dicarbonitriles, closely related compounds, have shown promising results as green corrosion inhibitors for mild steel in acidic environments and for aluminum in alkaline conditions. These inhibitors exhibit high inhibition efficiency, with some derivatives achieving up to 97.83% effectiveness. Their adsorption onto metal surfaces follows the Langmuir adsorption isotherm, indicating a strong and uniform adsorption process. These findings suggest potential applications in protecting metal structures from corrosion, thereby extending their lifespan and reducing maintenance costs (Verma et al., 2015).

Antiviral Activity

Research has explored the antiviral potential of compounds structurally related to 5-Aminobenzene-1,3-diol hydrochloride. In a study on the anti-viral activity against SARS-CoV-2, derivatives of 5-hydroxy based drugs demonstrated significant binding energy, suggesting their effectiveness as COVID-19 inhibitors. The study highlighted the importance of alcohol groups and positional isomerism in enhancing antiviral activity, indicating a promising direction for developing new antiviral agents (Palsaniya et al., 2021).

Enzymatic Assays

The chromogenic detection system, which includes compounds similar to 5-Aminobenzene-1,3-diol hydrochloride, has been used in enzymatic assays for uric acid in biological fluids. This system offers a reliable, simple, and rapid method for uric acid assay, suitable for both manual and automated procedures. Such advancements in enzymatic assays are crucial for clinical diagnostics, enabling accurate and efficient measurement of biomarkers (Fossati et al., 2010).

Synthetic Chemistry

5-Aminobenzene-1,3-diol hydrochloride and its analogs serve as key intermediates in synthetic chemistry for creating a wide range of compounds. For instance, efficient methods have been developed for synthesizing substituted 5-aminotetrazoles, which are valuable in various chemical applications. These methods align with the principles of green chemistry, emphasizing mild conditions, environmental friendliness, and good selectivity (Xie et al., 2015).

These diverse applications highlight the significance of 5-Aminobenzene-1,3-diol hydrochloride and its derivatives in scientific research, offering potential benefits across multiple disciplines, from materials science to pharmacology.

Scientific Research Applications of 5-Aminobenzene-1,3-diol hydrochloride

Corrosion Inhibition

5-Aminobenzene-1,3-diol hydrochloride derivatives, specifically 2-aminobenzene-1,3-dicarbonitriles, have been studied for their corrosion inhibition properties. These derivatives showed notable effectiveness in inhibiting corrosion of metals like mild steel and aluminum in acidic and alkaline environments. The studies demonstrated the compounds' adsorption on metal surfaces, following Langmuir adsorption isotherm, and provided insights into their electrochemical and quantum chemical behaviors (Verma, Quraishi, & Singh, 2015), (Verma et al., 2015).

Antiviral Activity

Research into the antiviral properties of 5-Aminobenzene-1,3-diol hydrochloride derivatives, particularly against SARS-CoV-2, has been conducted. These studies focused on molecular docking and density functional theory (DFT) methods to explore the potential of these compounds as COVID-19 inhibitors. The findings suggested that the antiviral activity could be influenced by the number of hydroxyl groups and their positional isomerism (Palsaniya et al., 2021).

Chromogenic Systems

The compound has been used in chromogenic systems for measuring biochemical substances. For example, in the enzymatic assay of uric acid in biological fluids, a chromogenic system involving 5-Aminobenzene-1,3-diol hydrochloride derivatives was developed, providing a reliable, simple, and rapid method for such assays (Fossati & Prencipe, 2010).

Antioxidative Activity

Studies have evaluated the antioxidative activity of compounds incorporating 5-Aminobenzene-1,3-diol hydrochloride. These include 1,3,5-triazine analogues with aminobenzene sulfonamide and other motifs, showing significant potential in the treatment of illnesses caused or related to oxidative stress (Havránková et al., 2020).

Cancer Research

The compound has been explored in cancer research, particularly in investigating the regression of spontaneous mammary tumors in mice using derivatives of 5-Aminobenzene-1,3-diol hydrochloride. This research provided insights into the transient effects of these compounds on tumor growth and their interactions within biological systems (Woolley Dw, 1953).

Synthesis and Characterization

The synthesis and characterization of new heterocyclic compounds containing a sulfonamide moiety from 5-Aminobenzene-1,3-diol hydrochloride derivatives have been a focus area. These studies contribute to the development of new chemical entities with potential applications in various fields (Mohsein, Majeed, & Al-Ameerhelal, 2019).

Safety And Hazards

5-Aminobenzene-1,3-diol hydrochloride is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)5. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation5.


Future Directions

There is no specific information available about the future directions of 5-Aminobenzene-1,3-diol hydrochloride.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

5-aminobenzene-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3,8-9H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZZCDQPCQIUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332615
Record name 5-aminobenzene-1,3-diol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminobenzene-1,3-diol hydrochloride

CAS RN

6318-56-5
Record name 6318-56-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6318-56-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-aminobenzene-1,3-diol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Zhiani, SM Sadeghzadeh, S Emrani… - Journal of Organometallic …, 2018 - Elsevier
We have found that fibrous nanosilica (KCC-1) can used as a excellent support for the synthesis of highly sparse nanoparticles. KCC-1 has high surface area that was functionalized …
Number of citations: 6 www.sciencedirect.com

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